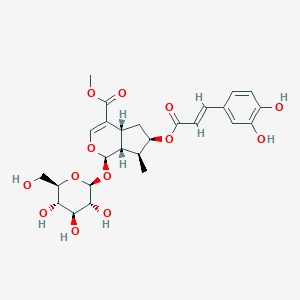
Cloruro de lutecio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium chloride, also known as lutetium trichloride, is a chemical compound composed of lutetium and chlorine with the formula LuCl₃. It forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl₃·6H₂O. Anhydrous lutetium chloride has the YCl₃ (AlCl₃) layer structure with octahedral lutetium ions .
Aplicaciones Científicas De Investigación
Lutetium chloride has several significant applications in scientific research:
Mecanismo De Acción
- Lutetium-177 chloride primarily targets somatostatin receptors (SSTRs), with the highest affinity for subtype 2 somatostatin receptors (SSTR2) . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
- This targeted radiation delivery allows Lutetium-177 chloride to selectively affect tumor cells while minimizing damage to surrounding healthy tissues .
- Notably, it interacts with prostate-specific membrane antigen (PSMA) , a transmembrane glycoprotein involved in these cellular functions .
- Its physical half-life is approximately 6.647 days .
- Adverse reactions, such as thrombocytopenia, anemia, neutropenia, renal toxicity, and hepatotoxicity, can be managed by adjusting the infusion interval and reducing the radioactivity dose .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Cellular Effects
The cellular effects of lutetium chloride are primarily understood in the context of its radioactive isotope, lutetium-177 . Lutetium-177 chloride is used for the radiolabeling of pharmaceutical molecules, aimed either as an anti-cancer therapy or for scintigraphy (medical imaging) . It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of lutetium chloride, particularly lutetium-177 chloride, involves its radioactive decay. The emitted beta particles can damage cancer cells, making lutetium-177 chloride a valuable tool in targeted cancer therapy
Temporal Effects in Laboratory Settings
Lutetium-177 chloride, due to its radioactive nature, has a half-life of 6.64 days , which influences its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In the context of lutetium-177 chloride, it has been used in various therapeutic applications, and its dosage effects are an active area of research .
Transport and Distribution
Lutetium-177 chloride, due to its use in radiolabeling of pharmaceutical molecules, is known to be transported to specific target tissues or organs in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lutetium chloride can be synthesized by reacting lutetium oxide with hydrochloric acid: [ \text{Lu}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{LuCl}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, lutetium chloride is often produced by the direct chlorination of lutetium metal or lutetium oxide. The reaction with chlorine gas at elevated temperatures yields lutetium chloride: [ 2 \text{Lu} + 3 \text{Cl}_2 \rightarrow 2 \text{LuCl}_3 ]
Types of Reactions:
-
Reduction: Lutetium chloride can be reduced to pure lutetium metal by heating it with elemental calcium: [ 2 \text{LuCl}_3 + 3 \text{Ca} \rightarrow 2 \text{Lu} + 3 \text{CaCl}_2 ]
-
Substitution: Lutetium chloride reacts with various reagents to form different lutetium compounds. For example, it reacts with hydrofluoric acid to form lutetium fluoride: [ \text{LuCl}_3 + 3 \text{HF} \rightarrow \text{LuF}_3 + 3 \text{HCl} ]
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis of lutetium chloride from lutetium oxide.
Calcium: Used in the reduction of lutetium chloride to lutetium metal.
Hydrofluoric Acid: Used in the formation of lutetium fluoride from lutetium chloride.
Major Products Formed:
Lutetium Metal: Formed by the reduction of lutetium chloride.
Lutetium Fluoride: Formed by the substitution reaction with hydrofluoric acid.
Comparación Con Compuestos Similares
Lutetium chloride can be compared with other lutetium compounds such as:
Lutetium Fluoride (LuF₃): Formed by reacting lutetium chloride with hydrofluoric acid.
Lutetium Oxide (Lu₂O₃): A white solid used in the preparation of specialty glasses and as a catalyst in various chemical reactions.
Lutetium Bromide (LuBr₃): Synthesized by reacting lutetium with bromine gas.
Lutetium Iodide (LuI₃): Obtained by reacting lutetium with iodine.
Uniqueness: Lutetium chloride is unique due to its hygroscopic nature and its use as a precursor for lutetium-177, which has significant applications in targeted cancer therapies and medical diagnostics.
Propiedades
Número CAS |
10099-66-8 |
|---|---|
Fórmula molecular |
Cl3Lu |
Peso molecular |
281.32 g/mol |
Nombre IUPAC |
lutetium(3+);trichloride |
InChI |
InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |
Clave InChI |
AEDROEGYZIARPU-UHFFFAOYSA-K |
SMILES |
Cl[Lu](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Lu+3] |
| 10099-66-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)


![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


